molecular formula C15H20N4O2 B11412334 N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide CAS No. 727685-04-3

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide

Cat. No.: B11412334
CAS No.: 727685-04-3
M. Wt: 288.34 g/mol
InChI Key: DCQYGNLZEVVQIQ-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide (CAS: 727685-04-3) is a heterocyclic compound featuring a pyrazino[1,2-a]benzimidazole core substituted with a 2-methoxyethyl group at position 2 and an acetamide moiety at position 6.

Properties

CAS No.

727685-04-3

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide

InChI

InChI=1S/C15H20N4O2/c1-11(20)16-12-3-4-14-13(9-12)17-15-10-18(7-8-21-2)5-6-19(14)15/h3-4,9H,5-8,10H2,1-2H3,(H,16,20)

InChI Key

DCQYGNLZEVVQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)CCOC

solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C15H20N4O2
  • CAS Number : 4969955

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzimidazole derivatives, including this compound. Key areas of focus include:

  • Antitumor Activity
    • Several studies have evaluated the antitumor efficacy of compounds related to benzimidazole. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
    CompoundCell Line TestedIC50 (μM)
    Compound 5A549 (Lung)2.12 ± 0.21
    Compound 6HCC827 (Lung)5.13 ± 0.97
    Compound 8NCI-H358 (Lung)0.85 ± 0.05
    These results indicate that similar benzimidazole derivatives possess significant antitumor properties, suggesting that this compound may exhibit comparable effects .
  • Antimicrobial Activity
    • The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods.
    MicroorganismActivity Observed
    Escherichia coliModerate
    Staphylococcus aureusHigh
    Saccharomyces cerevisiaeLow
    The studies indicate that certain derivatives exhibit notable antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Case Studies and Research Findings

In a study examining the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that modifications at specific positions significantly influenced biological activity. The introduction of different substituents led to variations in both antitumor and antimicrobial potency.

Key Findings:

  • The presence of methoxyethyl groups enhanced solubility and bioavailability.
  • Compounds with halogen substitutions showed increased activity against specific cancer cell lines.

These findings underscore the importance of chemical modifications in optimizing the biological efficacy of benzimidazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazino-Benzimidazole Core

Compound 1 : N-(1,2,3,4-Tetrahydro-2-methylpyrazino[1,2-a]benzimidazol-8-yl)acetamide (CAS: 519142-86-0)
  • Structure : Differs from the target compound by replacing the 2-methoxyethyl group with a methyl group at position 2.
  • This compound is structurally simpler but lacks the ether oxygen, which may limit its ability to participate in hydrogen bonding or solvation .
Compound 2 : N-[2-(2-Methylpropyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide (CAS: 951988-90-2)
  • Structure : Features a 2-methylpropyl substituent at position 2 and a benzenesulfonamide group at position 7.
  • Implications : The sulfonamide group (pKa ~10) is more acidic than acetamide (pKa ~15–17), enhancing solubility in basic environments. The bulky 2-methylpropyl group may sterically hinder interactions with biological targets compared to the linear methoxyethyl chain .

Core Heterocycle Modifications

Compound 3 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure: Replaces the pyrazino-benzimidazole core with a thiazole ring linked to a dichlorophenyl group.
  • Implications : The thiazole ring and dichlorophenyl group confer distinct electronic properties. This compound exhibits antimicrobial activity, suggesting that acetamide derivatives with aromatic systems may target microbial enzymes .
Compound 4 : Goxalapladib (CAS: 412950-27-7)
  • Structure : Contains a 1,8-naphthyridine core substituted with a 2-methoxyethylpiperidine group and a trifluoromethylbiphenyl moiety.
  • Implications : The methoxyethyl group in Goxalapladib enhances solubility and bioavailability, a feature shared with the target compound. Goxalapladib is used in atherosclerosis treatment, indicating that methoxyethyl-substituted heterocycles may have cardiovascular applications .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name / CAS Core Structure Position 2 Substituent Position 8 Group Molecular Formula Molecular Weight Key Properties/Activities
Target Compound (727685-04-3) Pyrazino-benzimidazole 2-Methoxyethyl Acetamide C₁₆H₂₀N₄O₂ 300.36 g/mol Not reported (Data gap)
Compound 1 (519142-86-0) Pyrazino-benzimidazole Methyl Acetamide C₁₄H₁₆N₄O 260.31 g/mol Simpler structure; lower polarity
Compound 2 (951988-90-2) Pyrazino-benzimidazole 2-Methylpropyl Benzenesulfonamide C₂₀H₂₄N₄O₂S 384.5 g/mol Enhanced acidity (sulfonamide)
Compound 4 (412950-27-7) 1,8-Naphthyridine 2-Methoxyethylpiperidine Trifluoromethylbiphenyl C₄₀H₃₉F₅N₄O₃ 718.80 g/mol Antiatherosclerotic activity

Key Findings and Implications

Substituent Effects :

  • The 2-methoxyethyl group in the target compound improves solubility compared to methyl or methylpropyl analogs, critical for oral bioavailability.
  • Acetamide vs. Sulfonamide : The acetamide group offers moderate hydrogen-bonding capacity, while sulfonamides (as in Compound 2) provide stronger acidity and solubility in physiological pH ranges.

Data Gaps :

  • Melting points, solubility, and specific biological data for the target compound are unavailable in the provided evidence, highlighting the need for further experimental studies.

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